

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZD3199

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AN3199  |           |
| Cat. No.:            | B560043 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "AN3199" did not yield specific results. This guide focuses on AZD3199, a compound with a similar designation and for which pharmacokinetic and pharmacodynamic data are available. It is presumed that "AN3199" was a typographical error.

# **Executive Summary**

AZD3199 is an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Preclinical and clinical studies have demonstrated its high potency, selectivity, and prolonged duration of action.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for AZD3199, intended to serve as a resource for professionals in drug development and respiratory disease research.

### **Pharmacokinetics**

AZD3199 exhibits a pharmacokinetic profile characterized by rapid absorption and a long terminal half-life, supporting its potential for once-daily dosing.[1]

# **Absorption**



Following inhalation, AZD3199 is rapidly absorbed into the systemic circulation. In clinical trials involving healthy volunteers and patients with asthma, the maximum plasma concentration (Tmax) was reached within 30 minutes of administration.[1]

#### **Distribution**

Specific details on the volume of distribution and protein binding of AZD3199 are not extensively detailed in the publicly available literature. However, as a lipophilic compound, it is expected to have a high affinity for tissues, contributing to its long residence time in the lungs.

#### Metabolism

The metabolic pathways of AZD3199 have not been fully elucidated in the reviewed literature. Pharmacokinetic assessments have primarily focused on the parent (unmetabolized) drug in plasma and urine.[1]

#### **Excretion**

AZD3199 is characterized by a very long terminal half-life. In healthy Caucasian males, the estimated terminal half-life was up to 142 hours.[1] The geometric mean half-life was estimated at 108 hours in a single ascending dose study and up to 142 hours in multiple ascending dose studies.[1] The primary route of excretion information is not detailed in the available literature, though urinary excretion has been used for pharmacokinetic assessments.[1]

# **Dose Proportionality and Linearity**

Pharmacokinetic studies have shown that AZD3199 exhibits dose-proportional and time-independent pharmacokinetics.[1]

## **Pharmacokinetic Data Summary**

The following tables summarize the key pharmacokinetic parameters of AZD3199 from clinical studies. Note: Specific Cmax and AUC values for each dose group were not available in the reviewed public literature. The tables present a qualitative and summary-level overview.

Table 1: Summary of AZD3199 Clinical Pharmacokinetic Studies[1][4][5]



| Study Identifier           | Population                 | Doses (Delivered<br>via Turbuhaler)      | Key Findings                                                                              |
|----------------------------|----------------------------|------------------------------------------|-------------------------------------------------------------------------------------------|
| Single Ascending Dose      | Healthy Caucasian<br>Males | 5–3200 μg<br>(Turbuhaler-<br>equivalent) | Rapid absorption<br>(Tmax ~30 mins), long<br>half-life (~108 hours).                      |
| NCT00713271<br>(GMAD)      | Healthy Caucasian<br>Males | 240, 720, 1680 μg<br>(once daily)        | Long half-life (~142<br>hours), dose-<br>proportional PK.                                 |
| NCT00772759<br>(JMAD)      | Healthy Japanese<br>Males  | 240, 720, 1680 μg<br>(once daily)        | Long half-life (~123 hours).                                                              |
| NCT00736489 (Phase<br>IIA) | Patients with Asthma       | 120, 480, 1920 μg<br>(single doses)      | Plasma exposure<br>similar to healthy<br>volunteers, long half-<br>life (~140 hours).     |
| Phase IIB                  | Patients with COPD         | 200, 400, 800 μg<br>(once daily)         | Plasma exposure was relatively lower than in healthy volunteers and patients with asthma. |

Table 2: Key Pharmacokinetic Parameters of AZD3199[1]

| Parameter                                   | Value           | Population                                |
|---------------------------------------------|-----------------|-------------------------------------------|
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes     | Healthy Volunteers & Patients with Asthma |
| Terminal Half-life (t1/2)                   | Up to 142 hours | Healthy Caucasian Males                   |

# **Pharmacodynamics**

As a  $\beta$ 2-adrenoreceptor agonist, AZD3199 exerts its primary pharmacodynamic effect through relaxation of the airway smooth muscle, leading to bronchodilation.



#### **Mechanism of Action**

AZD3199 is a potent and selective agonist of the β2-adrenoreceptor, a G-protein coupled receptor.[3] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.



Click to download full resolution via product page

Caption: AZD3199 β2-Adrenergic Receptor Signaling Pathway.

## **Preclinical Pharmacodynamics**

In preclinical studies, AZD3199 demonstrated high potency and selectivity as a  $\beta$ 2-agonist in vitro, with a prolonged duration of action in vivo.[2][3] Onset of action studies were conducted in guinea pig tracheal rings and human bronchial rings.[3] Duration of action was assessed in guinea pigs following intratracheal administration.[3]

# **Clinical Pharmacodynamics**

In a Phase IIa study (NCT00736489) in patients with asthma, single doses of AZD3199 (120, 480, and 1920  $\mu$ g) were compared with formoterol and placebo. The study assessed the forced expiratory volume in 1 second (FEV1) as a primary endpoint. Results of this study are available on ClinicalTrials.gov.

# **Experimental Protocols**



This section provides an overview of the methodologies that are representative of those used in the evaluation of AZD3199.

# **Pharmacokinetic Sample Analysis**

Objective: To quantify the concentration of AZD3199 in plasma and urine.

Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed.

- Sample Preparation: Plasma and urine samples are prepared using solid-phase extraction to isolate AZD3199 and an internal standard from endogenous components.
- Chromatography: The extracted samples are injected into a liquid chromatography system. A
  C18 column is commonly used for separation. The mobile phase typically consists of a
  gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g.,
  acetonitrile).
- Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for AZD3199 and its internal standard are monitored for quantification.
- Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of AZD3199 in the unknown samples.





Click to download full resolution via product page

Caption: Pharmacokinetic Sample Analysis Workflow.

# **In Vitro β2-Adrenoceptor Agonist Assay**

Objective: To determine the potency and selectivity of AZD3199 at the \( \beta 2\)-adrenoreceptor.

Methodology: A cell-based assay measuring the accumulation of cyclic AMP (cAMP) is commonly used.

- Cell Culture: A cell line recombinantly expressing the human β2-adrenoreceptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.[6]
- Assay Procedure:
  - Cells are seeded into microplates and incubated.
  - The cells are then treated with various concentrations of AZD3199 or a reference agonist.



- A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[7][8]
- Following an incubation period, the cells are lysed.
- cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzymelinked immunosorbent assay (ELISA) based kit.[9]
- Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.



Click to download full resolution via product page

Caption: In Vitro cAMP Assay Workflow.

# **Isolated Guinea Pig Trachea Assay**

## Foundational & Exploratory





Objective: To assess the bronchodilator effect and duration of action of AZD3199 in an ex vivo model.

Methodology: This assay measures the relaxation of pre-contracted guinea pig tracheal smooth muscle.

#### • Tissue Preparation:

- Tracheas are isolated from guinea pigs and placed in a Krebs-Henseleit solution.[2][10]
   [11][12]
- The trachea is cut into rings or strips and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[2][10][11][12]
- The tissue is connected to an isometric force transducer to record changes in muscle tension.

#### • Experimental Procedure:

- The tracheal preparations are allowed to equilibrate under a resting tension.
- The smooth muscle is pre-contracted with an agent such as histamine, carbachol, or potassium chloride.[11][12][13]
- Once a stable contraction is achieved, cumulative concentrations of AZD3199 are added to the organ bath.
- The resulting relaxation of the tracheal muscle is recorded.
- Data Analysis: The relaxation is expressed as a percentage of the pre-contraction response.
   Concentration-response curves are generated to determine the potency (EC50) of AZD3199.
   For duration of action studies, the tissue is washed to remove the agonist, and the time taken for the contractile response to return to baseline is measured.





Click to download full resolution via product page

Caption: Isolated Guinea Pig Trachea Assay Workflow.

## Conclusion

AZD3199 is a potent, selective, and ultra-long-acting  $\beta$ 2-adrenoreceptor agonist. Its pharmacokinetic profile, characterized by rapid absorption and a long half-life, makes it a promising candidate for once-daily inhaled therapy for obstructive airway diseases. The pharmacodynamic effects are consistent with its mechanism of action as a  $\beta$ 2-agonist, leading to significant bronchodilation. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and similar compounds. Further research, particularly the publication of detailed quantitative data from clinical trials, would provide a more complete picture of the clinical pharmacology of AZD3199.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reactivity ("organ chamber") of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3199, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. [PDF] Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2adrenoreceptor agonist (uLABA) | Semantic Scholar [semanticscholar.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Isolated guinea pig trachea relaxation assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 13. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZD3199]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560043#an3199-pharmacokinetics-and-pharmacodynamics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com